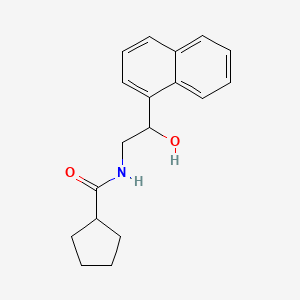

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c20-17(12-19-18(21)14-7-1-2-8-14)16-11-5-9-13-6-3-4-10-15(13)16/h3-6,9-11,14,17,20H,1-2,7-8,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOOHNFJBIXODA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- Cyclopentane vs. Piperidine: The six-membered piperidine ring in antiviral analogs (e.g., ) introduces nitrogen, enabling hydrogen bonding and altered target specificity compared to the non-nitrogenous cyclopentane.

- Substituent Effects : Chlorophenyl or fluorobenzyl groups in analogs enhance electronic interactions, whereas the hydroxyethyl group in the target compound may improve solubility .

Analysis :

- Antimicrobial Activity : Chlorophenyl-substituted naphthalene carboxamides exhibit potent antimycobacterial activity with low cytotoxicity, suggesting that the target compound’s cyclopentane and hydroxyethyl groups might modulate similar pathways .

- Antiviral Potential: Piperidine-based analogs inhibit SARS-CoV-2 via protease interactions; the target’s cyclopentane may offer steric advantages but lacks nitrogen for key hydrogen bonds .

Physicochemical Properties

Predicted properties (via QSAR models) highlight critical differences:

Implications :

- Reduced hydrogen-bond donors compared to the piperidine analog may limit target engagement but improve metabolic stability.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopentanecarboxamide?

Answer:

The synthesis typically involves a multi-step reaction sequence. A common approach includes:

- Step 1: Reacting naphthalen-1-yl ethanol derivatives with cyclopentanecarbonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Step 2: Temperature control (0–5°C) during acyl transfer reactions to minimize side products like over-alkylation or hydrolysis .

- Step 3: Solvent selection (e.g., dichloromethane or DMF) to enhance solubility of intermediates.

Yield optimization requires purification via column chromatography or recrystallization, monitored by TLC or HPLC.

Basic: How can the structural integrity of this compound be validated post-synthesis?

Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR (¹H/¹³C): Confirm the presence of the hydroxyethyl group (δ ~4.2 ppm for -CH(OH)-) and naphthalene protons (δ ~7.2–8.3 ppm) .

- X-ray crystallography: Resolve stereochemistry and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for small-molecule structures .

- Mass spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ expected at m/z ~348.18).

Advanced: How can researchers address contradictions in reported solubility data for this compound?

Answer:

Discrepancies often arise from solvent polarity and purity variations. To resolve:

- Standardize solvent systems: Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy.

- Purity assessment: Use differential scanning calorimetry (DSC) to detect polymorphic forms or hydrate formation, which alter solubility .

- Reproducibility protocols: Document temperature, agitation time, and particle size during solubility studies .

Advanced: What computational strategies are effective for predicting binding affinities of this compound to biological targets?

Answer:

Combine molecular docking and dynamics simulations:

- Docking (AutoDock Vina): Screen against targets (e.g., enzymes or receptors) using the naphthalene moiety as a hydrophobic anchor .

- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonds between the carboxamide group and active-site residues .

- Free-energy calculations (MM/PBSA): Quantify binding energies, prioritizing compounds with ΔG < −7 kcal/mol .

Basic: What analytical techniques are critical for detecting degradation products under varying storage conditions?

Answer:

- HPLC-DAD/MS: Monitor hydrolytic degradation (e.g., cleavage of the carboxamide bond) under accelerated stability conditions (40°C/75% RH) .

- FTIR: Track oxidation of the hydroxyethyl group (shift in O-H stretch from ~3400 cm⁻¹ to carbonyl peaks at ~1700 cm⁻¹) .

- Forced degradation studies: Expose the compound to UV light, acid/base, and oxidative agents (H₂O₂) to identify labile sites .

Advanced: How can crystallographic data from SHELX be leveraged to resolve conformational ambiguities?

Answer:

- SHELXL refinement: Use high-resolution (<1.0 Å) data to model disorder in the cyclopentane ring or naphthalene orientation. Apply restraints for thermal parameters (ADPs) .

- Twinning analysis (SHELXD): Detect pseudo-merohedral twinning in crystals grown from polar solvents .

- Hydrogen bonding networks: Validate using PLATON software to map interactions influencing conformational stability .

Advanced: What strategies mitigate inconsistencies in biological activity data across cell-based assays?

Answer:

- Cell line validation: Use STR profiling to confirm identity and minimize cross-contamination.

- Dose-response normalization: Express IC₅₀ values relative to internal controls (e.g., staurosporine for cytotoxicity) .

- Mechanistic deconvolution: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects .

Basic: What are the key considerations for designing SAR studies on analogs of this compound?

Answer:

- Core modifications: Replace the naphthalene ring with thiophene or furan to assess π-π stacking contributions .

- Side-chain variations: Introduce alkyl or aryl groups on the hydroxyethyl moiety to probe steric effects.

- Bioisosteric replacements: Substitute the carboxamide with sulfonamide or urea groups to enhance metabolic stability .

Advanced: How can researchers reconcile discrepancies between in vitro and in silico ADMET predictions?

Answer:

- In vitro-in silico correlation: Validate PAMPA permeability assays with Caco-2 cell models to refine computational logP predictions .

- CYP450 inhibition: Compare enzyme kinetics (e.g., CYP3A4) with docking results to identify false positives from autofluorescence artifacts .

- Metabolite identification (HRMS/MS): Cross-reference predicted Phase I/II metabolites with experimental data .

Advanced: What experimental approaches resolve enantiomeric purity challenges during synthesis?

Answer:

- Chiral HPLC: Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate R/S enantiomers .

- Circular dichroism (CD): Correlate optical activity (e.g., Cotton effects at 220–250 nm) with absolute configuration .

- Asymmetric synthesis: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during hydroxyethyl group formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.